molecular formula C10H10O2 B123591 (1R,2S)-1,2-Dihydronaphthalene-1,2-diol CAS No. 51268-88-3

(1R,2S)-1,2-Dihydronaphthalene-1,2-diol

Cat. No. B123591
CAS RN: 51268-88-3
M. Wt: 162.18 g/mol
InChI Key: QPUHWUSUBHNZCG-VHSXEESVSA-N
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Description

“(1R,2S)-1,2-Dihydronaphthalene-1,2-diol” is a compound with two stereogenic centers, which means it can exist in different stereoisomeric forms . The “(1R,2S)” notation indicates the absolute configuration of these stereogenic centers according to the Cahn-Ingold-Prelog rules .


Synthesis Analysis

The synthesis of compounds similar to “(1R,2S)-1,2-Dihydronaphthalene-1,2-diol” often involves reactions with benzaldehyde and a nitroalkane in the presence of an amine catalyst . Another approach involves the use of enzymes for biocatalysis .


Molecular Structure Analysis

The molecular structure of “(1R,2S)-1,2-Dihydronaphthalene-1,2-diol” can be determined by methods such as X-ray diffraction analysis . The absolute configuration (R or S) at each stereocenter is determined by the priorities of the groups attached to it .


Chemical Reactions Analysis

The chemical reactions involving “(1R,2S)-1,2-Dihydronaphthalene-1,2-diol” would depend on the specific conditions and reagents used. In general, compounds with multiple stereogenic centers can undergo a variety of stereochemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,2S)-1,2-Dihydronaphthalene-1,2-diol” would depend on its specific structure. For example, its optical activity, a property common to chiral compounds, could be determined by its absolute configuration .

Scientific Research Applications

Catalytic Asymmetric Construction

1,2-Dihydronaphthalenes, including (1R,2S)-1,2-dihydronaphthalene-1,2-diol, play a significant role in medicinal and synthetic chemistry. Their asymmetric construction through N-heterocyclic carbene-catalyzed cascade annulation reactions has been reported, offering a yield of up to 99%, and the products can be transformed into useful compounds like alcohols, amides, and epoxides (Perveen et al., 2017).

Synthesis from Bioconversion

The compound has been synthesized via bioconversion of naphthalene using a modified strain of Pseudomonas fluorescens. This process represents an efficient pathway for producing certain cyclic chiral diols (Orsini & Pelizzoni, 1996).

Biotransformation and Metabolic Pathways

Biotransformation of dihydronaphthalene substrates using cultures of Pseudomonas putida has led to the formation of this compound. This study provided insights into the metabolic pathways for the formation of (1R,2S)-1,2-dihydronaphthalene-1,2-diols from both 1,2-dihydronaphthalene and 1,4-dihydronaphthalene substrates (Boyd et al., 1996).

Environmental Applications

Research into the metabolism of polycyclic aromatic hydrocarbons (PAHs) in Atlantic cod has utilized synthetic metabolites of this compound, highlighting its relevance in environmental chemistry and toxicology (Pampanin et al., 2016).

Photochemical Studies

The photochemical ring opening of 1,2-dihydronaphthalene has been modeled, providing insights into its photophysics and photochromic potential. This research is crucial for understanding the chemical behavior of such compounds under light exposure (Tomasello et al., 2008).

Safety And Hazards

The safety and hazards associated with “(1R,2S)-1,2-Dihydronaphthalene-1,2-diol” would depend on its specific properties and uses. Safety data sheets for similar compounds provide information on potential hazards, safe handling procedures, and emergency measures .

Future Directions

Future research on “(1R,2S)-1,2-Dihydronaphthalene-1,2-diol” could involve further exploration of its synthesis, properties, and potential applications. For example, redox cofactor engineering could be used to optimize its synthesis in industrial microorganisms .

properties

IUPAC Name

(1R,2S)-1,2-dihydronaphthalene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUHWUSUBHNZCG-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2[C@H]([C@H](C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-1,2-Dihydronaphthalene-1,2-diol

CAS RN

51268-88-3
Record name (1R,2S)-1,2-Dihydro-1,2-naphthalenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51268-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydronaphthalene-1,2-diol, (1R,2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051268883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIHYDRONAPHTHALENE-1,2-DIOL, (1R,2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8MH7SV5YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
DJ Ferraro, AL Okerlund, JC Mowers… - Journal of …, 2006 - Am Soc Microbiol
Rieske oxygenase (RO) systems are two- and three-component enzyme systems that catalyze the formation of cis-dihydrodiols from aromatic substrates. Degradation of pollutants in …
Number of citations: 81 journals.asm.org
J Huang, D Chen, X Cheng, G Liu… - Journal of agricultural …, 2019 - ACS Publications
Napropamide [N,N-diethyl-2-(1-naphthalenyloxy)propenamide, NAP] is a highly efficient and broad-spectrum amide herbicide. Little is known about the bacterial catabolism of its …
Number of citations: 12 pubs.acs.org
D Chen, S Wu, H Xue, J Jiang - International Biodeterioration & …, 2020 - Elsevier
Stereoisomeric compounds, including chemical pesticides and pharmaceuticals, are used worldwide in public health, industrial, and agricultural settings. Different stereoisomers of …
Number of citations: 12 www.sciencedirect.com
JL Wissner, W Escobedo-Hinojosa… - Methods in …, 2020 - Elsevier
Rieske non-heme iron dioxygenases (ROs) are promising candidates to perform dihydroxylation reactions, since they are capable to incorporate both atoms of molecular oxygen into …
Number of citations: 9 www.sciencedirect.com
J Duchek, DR Adams, T Hudlicky - Chemical reviews, 2011 - ACS Publications
Cyclitols are defined as cycloalkanes containing one hydroxyl group on each of three or more ring atoms; that is, they are cycloalkane polyols, excluding diols. 1 The term inositol is …
Number of citations: 149 pubs.acs.org
MF Zia - 2015 - scholar.archive.org
First and foremost, I thank Professor Marko D. Mihovilovic for his excellent supervision for the research reported in this thesis. He offered enormous motivation for my work, with a caring …
Number of citations: 2 scholar.archive.org
S Kümmel, R Starke, G Chen, F Musat… - Environmental …, 2016 - ACS Publications
Aerobic and anaerobic polycyclic aromatic hydrocarbon (PAH) biodegradation was characterized by compound specific stable isotope analysis (CSIA) of the carbon and hydrogen …
Number of citations: 30 pubs.acs.org
D Mallants, A Taylor, J Simunek, R Kookana… - 2015 - pc-progress.com
Coal Seam Gas production generates large volumes of produced water that may contain compounds originating from the use of hydraulic fracturing fluids. Produced water also contains …
Number of citations: 2 www2.pc-progress.com
PV Tikilili - 2010 - repository.up.ac.za
Nuclear energy generation results in the production of effluents and radioactive waste that are very difficult to treat and dispose. A considerable fraction of nuclear waste is discharged in …
Number of citations: 3 repository.up.ac.za
N Fayazmanesh - 2008 - escholarship.org
Nima Fayazmanesh Understanding how proteins bind substrate is a basic question in biology that has implications for protein function prediction, protein engineering and drug design. …
Number of citations: 0 escholarship.org

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